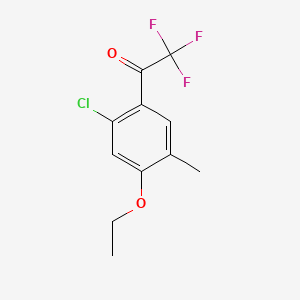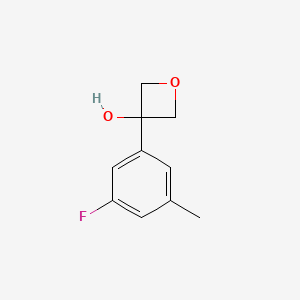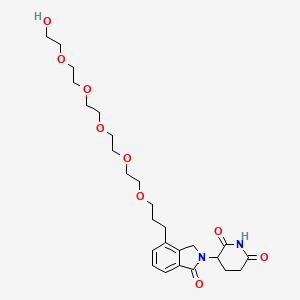
Phthalimidinoglutarimide-C3-O-PEG5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-C3-O-PEG5-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) chain, which contribute to its versatility and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG5-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG5-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C3-O-PEG5-OH has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it can be used to study protein interactions and cellular processes due to its ability to modify biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems, where the PEG chain enhances solubility and bioavailability.
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Phthalimidinoglutarimide-C3-O-PEG5-OH exerts its effects involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can bind to proteins and enzymes, modulating their activity. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalimidinoglutarimide-C3-O-PEG3-OH
- Phthalimidinoglutarimide-C3-O-PEG5-C2-amine HCl
- **I-PEG
Eigenschaften
Molekularformel |
C26H38N2O9 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
3-[7-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H38N2O9/c29-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-28(26(21)32)23-6-7-24(30)27-25(23)31/h1,3,5,23,29H,2,4,6-19H2,(H,27,30,31) |
InChI-Schlüssel |
FTPDMCCRAMYUCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



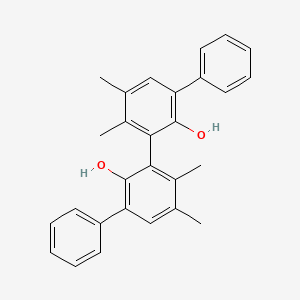
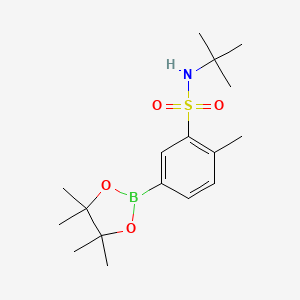
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)

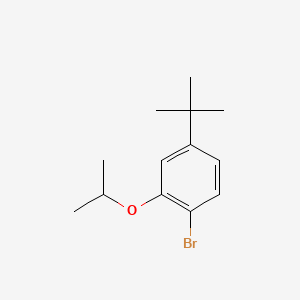
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)

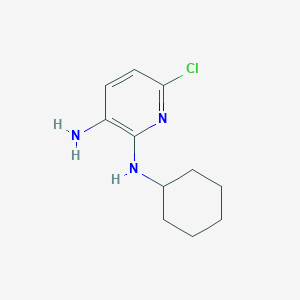
![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
